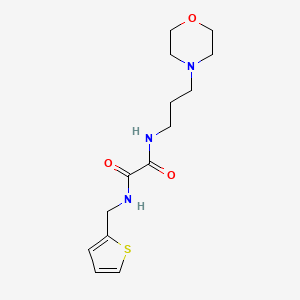
N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in humans and non-human primates.
Wissenschaftliche Forschungsanwendungen
Morpholine Derivatives in Therapeutic Development
Morpholine derivatives have been extensively studied for their pharmacological properties. The presence of a morpholine ring is a common feature in compounds designed for diverse pharmacological activities. Research on morpholine and its derivatives has shown a broad spectrum of pharmacological profiles, indicating the potential of N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide in this area. Morpholine's versatility in drug design and its role in enhancing the activity of pharmaceutical compounds could make N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide a valuable scaffold for drug development (Asif & Imran, 2019).
Chemical and Structural Applications
The review on the chemistry, structure, and potential applications of thioureas, including 1-(acyl/aroyl)-3-(substituted) thioureas, highlights the importance of nitrogen substituents in influencing intra- and intermolecular hydrogen bonding. This suggests that N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide could be explored for its coordination chemistry and potential as a ligand in creating novel metal complexes with specific biological or catalytic activities (Saeed, Flörke, & Erben, 2014).
Potential in Polymer and Material Science
Polymer-supported syntheses of heterocycles bearing oxazine and thiazine scaffolds have shown the utility of morpholine derivatives in creating diverse compounds with functionalized scaffolds. Given its structural features, N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide could be utilized in solid-phase synthesis (SPS) to generate heterocycles with potential applications in material science, drug delivery systems, and as intermediates in organic synthesis (Králová, Ručilová, & Soural, 2018).
Neurological Research and Therapeutics
Research on neuroprotective potential of 3-N-Butylphthalide and its derivatives, which share structural similarities with N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide, indicates the significance of these compounds in treating ischemic stroke and neurodegenerative diseases. This opens up possibilities for N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide in neurological research, particularly in exploring its neuroprotective effects and its role in mitigating oxidative stress and mitochondrial dysfunction (Abdoulaye & Guo, 2016).
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c18-13(14(19)16-11-12-3-1-10-21-12)15-4-2-5-17-6-8-20-9-7-17/h1,3,10H,2,4-9,11H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNYMULSYCNXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2916493.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2916498.png)
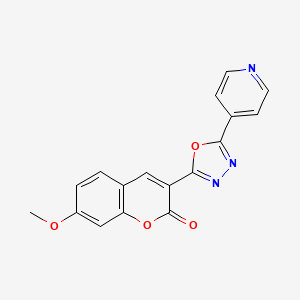

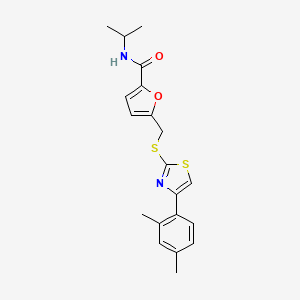
![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2916502.png)
![5-ethyl-3-oxo-2-phenyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916505.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2916506.png)
![3-methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2916507.png)

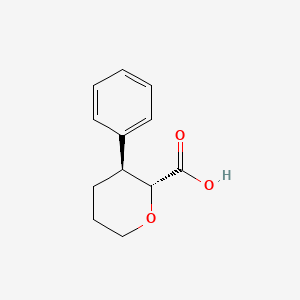
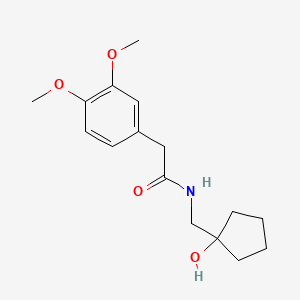

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2916513.png)